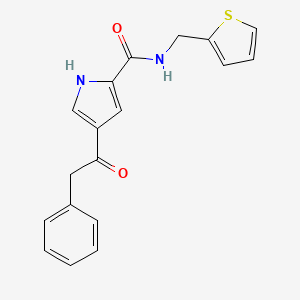
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole carboxamides. This molecule is notable for its complex structure, featuring a pyrrole core substituted with phenylacetyl and thienylmethyl groups. Its unique arrangement of functional groups allows it to participate in diverse chemical reactions and possess varied applications across multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves several key steps:
Formation of the pyrrole ring: : This can be achieved through the reaction of a diketone with ammonia or an amine in the presence of an acid catalyst.
Acylation: : The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution: : The thienylmethyl group is incorporated via a substitution reaction where the nitrogen atom of the pyrrole ring acts as a nucleophile attacking the electrophilic center of the thienylmethyl halide.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production typically employs optimized reaction conditions to ensure high yield and purity. These conditions might include controlled temperatures, pressures, and the use of continuous flow reactors to facilitate efficient mixing and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various reactions, such as:
Oxidation: : Potentially leading to the formation of N-oxides or sulfoxides.
Reduction: : Possible hydrogenation of the thienyl ring.
Substitution: : Electrophilic substitution on the aromatic rings or nucleophilic substitution at the amide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) for the formation of N-oxides.
Reduction: : Employing hydrogen gas with a palladium catalyst for the reduction of aromatic rings.
Substitution: : Utilizing bases such as sodium hydride (NaH) to deprotonate the amide nitrogen for subsequent alkylation.
Major Products
The major products formed will depend on the specific reaction conditions but could include:
Oxidized derivatives: : Such as N-oxides.
Reduced forms: : Such as hydrogenated thienyl rings.
Substituted products: : Depending on the nature of the electrophile or nucleophile used.
Scientific Research Applications
Chemistry
This compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology
Its potential bioactivity could make it a candidate for biological studies, including enzyme inhibition or receptor binding assays.
Medicine
Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or anticancer activities, depending on its interaction with biological targets.
Industry
Its chemical stability and reactivity profile might render it useful in the development of new materials or as a functional component in chemical manufacturing processes.
Mechanism of Action
The specific mechanism by which 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide exerts its effects will depend on its application:
Enzyme Inhibition: : The molecule could bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Receptor Interaction: : It could act as a ligand, binding to a receptor and modulating its activity, either as an agonist or antagonist.
Signal Pathways: : By interacting with various cellular targets, it might influence intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparing 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide with similar compounds involves looking at structural analogs:
Structural Analogs: : Compounds with similar pyrrole carboxamide backbones but different substituent groups.
Unique Properties: : Its unique substitution pattern (phenylacetyl and thienylmethyl groups) distinguishes it from other pyrrole carboxamides, potentially leading to unique reactivity and biological activity.
List of Similar Compounds
4-Phenylacetyl-1H-pyrrole-2-carboxamide: : Lacking the thienylmethyl group.
N-(2-Thienylmethyl)-1H-pyrrole-2-carboxamide: : Without the phenylacetyl substitution.
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxamide: : Similar, but lacks the thienylmethyl moiety.
That's a comprehensive overview of this compound. Anything specific you’d like to dive deeper into?
Properties
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
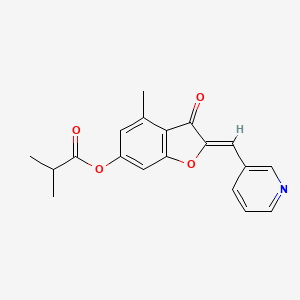
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
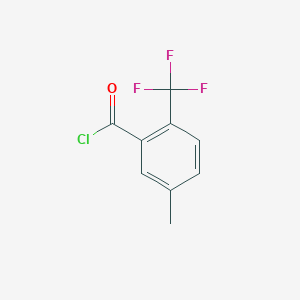
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
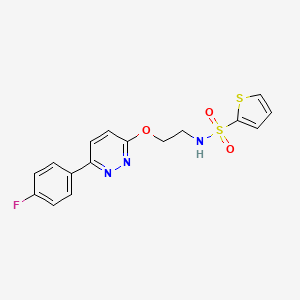
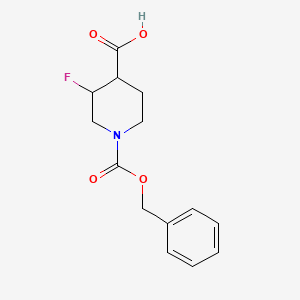
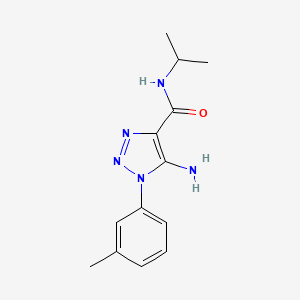
![N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2855357.png)
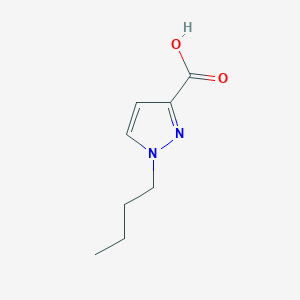
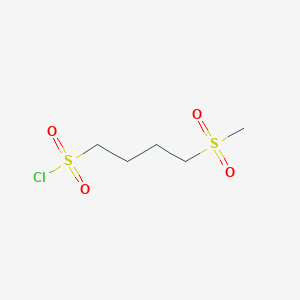
![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)
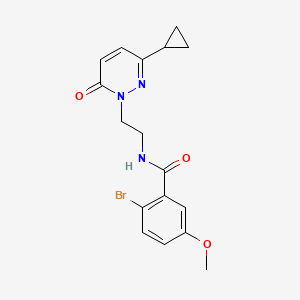
![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
